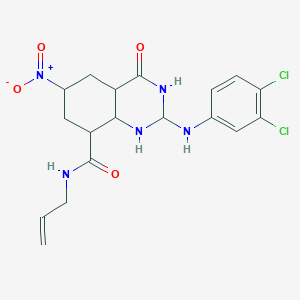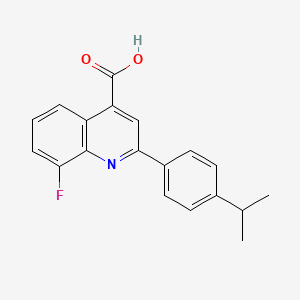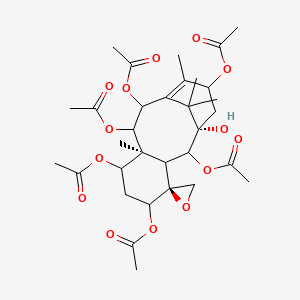
1-Hydroxybaccatin I; 1beta-Hydroxybaccatin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 330755: It is a diterpenoid with significant biological activity, particularly known for its antinociceptive properties, which means it can reduce pain sensation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxybaccatin I involves several steps:
Construction of the Baccatin III Core: This step includes the formation of the A-ring, B-ring, and C-ring of the molecule, along with the oxetane ring and the side chain.
Introduction of Functional Groups: This involves adding a hydroxy group at the C-1 position and acetoxy groups at the C-7 and C-10 positions.
Industrial Production Methods: Industrial production of 1-Hydroxybaccatin I typically involves extraction from the bark of Taxus brevifolia, followed by purification processes to achieve the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxybaccatin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
1-Hydroxybaccatin I has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its role in cellular processes and its potential therapeutic effects.
Medicine: It has shown promise in cancer research due to its ability to inhibit cell division by stabilizing microtubules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
1-Hydroxybaccatin I exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, thereby inhibiting cell division. The molecular targets involved include tubulin, a protein that polymerizes to form microtubules .
Comparaison Avec Des Composés Similaires
Paclitaxel: Another compound derived from the yew tree, known for its use in cancer treatment.
Docetaxel: A semi-synthetic derivative of paclitaxel with similar mechanisms of action.
Uniqueness of 1-Hydroxybaccatin I: 1-Hydroxybaccatin I is unique due to its specific structure and the presence of multiple acetoxy groups, which contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C32H44O14 |
|---|---|
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
[(1'S,2S,8'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21?,22?,23?,25?,26?,27?,28?,30-,31+,32-/m1/s1 |
Clé InChI |
LUTPIRPNUNHFEV-UJXWFABUSA-N |
SMILES isomérique |
CC1=C2C(C([C@@]3(C(CC([C@]4(C3C([C@@](C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
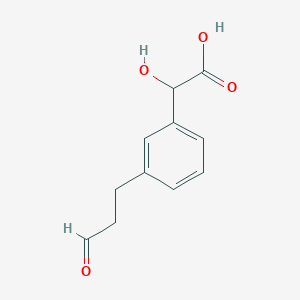

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
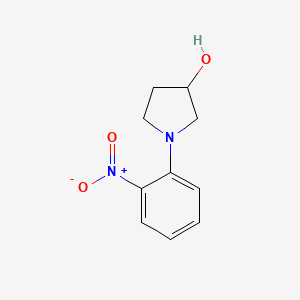
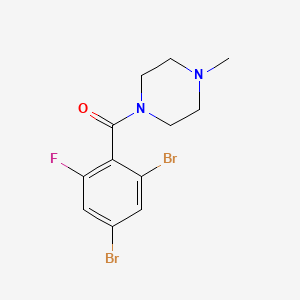
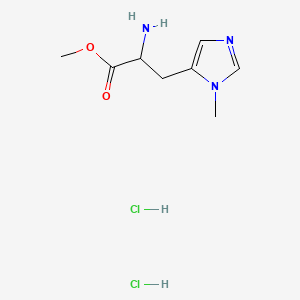
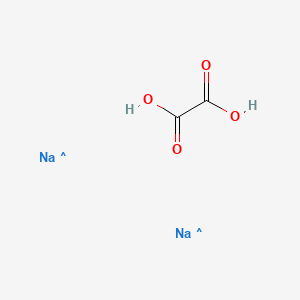
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
